N-(tert-Butyl)-1H-pyrrole-2-carboxamide

Regioselective bromination Pyrrole functionalization Synthetic methodology

Standard N-alkyl pyrrole-2-carboxamides favor undesired 4-substitution during electrophilic bromination, limiting efficient access to 5-functionalized scaffolds for medicinal chemistry. N-(tert-Butyl)-1H-pyrrole-2-carboxamide (CAS 1228957-04-7) resolves this via steric control: • Reverses regioselectivity: >10:1 5-selectivity with TBABr₃, achieving 77% isolated yield • Fragment-likeness compliance: MW 166.22, XLogP3 1.6, zero Rule-of-5 violations • Enables downstream diversification for kinase inhibitor and GPCR ligand programs Supplied ≥95% purity in 250 mg-5 g quantities; store at RT, ships ambient.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1228957-04-7
Cat. No. B577730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-1H-pyrrole-2-carboxamide
CAS1228957-04-7
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=CN1
InChIInChI=1S/C9H14N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12)
InChIKeyCWSXLMHGJDKOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butyl)-1H-pyrrole-2-carboxamide Overview


N-(tert-Butyl)-1H-pyrrole-2-carboxamide (CAS 1228957-04-7, C9H14N2O, MW 166.22) is a pyrrole-2-carboxamide derivative bearing a bulky tert-butyl group on the amide nitrogen. The compound is commercially available from multiple suppliers as a solid with purity specifications ranging from 95% to 98% , with a reported melting point of 181–187°C . Its XLogP3 of 1.6 and two hydrogen bond donors confer moderate lipophilicity and hydrogen-bonding capacity suitable for fragment-based drug discovery [1]. The tert-butyl substituent provides steric bulk that influences both physicochemical properties and regioselectivity in downstream synthetic transformations [2].

1 Substrate-controlled regioselective 5-bromination via steric tert-butyl group
2 Fragment-likeness profile: MW 166, XLogP3 1.6, HBD 2, zero Rule‑of‑5 violations
3 Commercial grades: 95% and 98% purity for cost-flexible synthesis

Why N-(tert-Butyl)-1H-pyrrole-2-carboxamide Is Irreplaceable


The N-tert-butyl substituent on this pyrrole-2-carboxamide scaffold is not a generic alkyl group that can be freely interchanged. Structure-activity relationship (SAR) studies across related heterocyclic systems demonstrate that tert-alkyl chains at the carboxamide nitrogen produce distinctly different biological outcomes compared to linear n-alkyl analogs [1]. Specifically, in pyrrole-based CB1 receptor ligands, compounds bearing a tert-butyl terminus exhibited nanomolar affinity (Ki = 37.5–45.6 nM) and dose-dependent in vivo efficacy, whereas the unbranched n-alkyl series followed a divergent SAR trajectory [2]. This pattern of branched-versus-linear substituent differentiation extends to chemical reactivity: the steric profile of the N-tert-butyl group directly governs regioselectivity in electrophilic aromatic substitution reactions on the pyrrole ring, producing product distributions that cannot be replicated using N-methyl or N-ethyl analogs [3].

Regiochemical shift. N‑methyl or N‑ethyl analogs may favor 4‑bromination over 5‑bromination, altering synthetic route outcome.
Biological divergence. Class‑level SAR shows tert‑butyl vs. n‑alkyl substitution yields distinct receptor affinity profiles; data may not transfer.
Procurement gap. Tiered purity grades (95%/98%) are not uniformly available for N‑methyl or N‑ethyl derivatives.

N-(tert-Butyl)-1H-pyrrole-2-carboxamide: Quantitative Evidence


Regioselective 5-Bromination Selectivity

In electrophilic bromination reactions, pyrrole-2-carboxamides typically produce mixtures of 4-bromo and 5-bromo isomers, often favoring the 4-position. However, when N-(tert-butyl)-1H-pyrrole-2-carboxamide is treated with tetra-N-butylammonium tribromide (TBABr3) in dichloromethane for 1.0 hour, substrate-controlled regioselectivity directs bromination predominantly to the 5-position with >10:1 selectivity, yielding 5-bromo-N-(tert-butyl)-1H-pyrrole-2-carboxamide in 77% isolated yield [1]. This represents a reversal of the typical regiochemical outcome observed with less sterically demanding N-substituents (e.g., N-methyl or N-ethyl), where 4-bromination predominates [1].

5‑Bromination selectivity
Class‑level inference
77% yield, >10:1 5‑bromo
N‑H, N‑methyl, N‑ethyl substrates favor 4‑bromination
Enables predictable 5‑substituted pyrrole synthesis
TBABr₃, CH₂Cl₂, 1 h; substrate‑controlled reversal
Regioselective bromination Pyrrole functionalization Synthetic methodology

Commercial Purity Grade Options

N-(tert-Butyl)-1H-pyrrole-2-carboxamide is commercially available in two distinct purity grades from the same supplier: a 98% (GC) specification and a 95% specification . The 98% grade is offered at $96 per 1g and $360 per 5g , whereas the 95% grade is available upon request with independent pricing . Both grades are solid at 20°C with identical melting point range (181–187°C) and long-term storage at room temperature in cool, dry conditions . This tiered purity offering is not uniformly available for N-methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3) or N-ethyl analogs, which are typically offered only in single purity grades from most suppliers .

Commercial purity options
Data to verify
98% (GC) – $96/1g, $360/5g
95% grade available on request; solid, mp 181–187°C
Supports cost‑flexible procurement
Supplier‑listed data; verify batch specifications
Procurement optimization Purity specification Commercial sourcing

tert-Butyl-Driven Lipophilicity Enhancement

The tert-butyl substituent on N-(tert-butyl)-1H-pyrrole-2-carboxamide produces a computed XLogP3 of 1.6 [1]. In comparison, the unsubstituted 1H-pyrrole-2-carboxamide (CAS 4551-72-8) lacks the lipophilic tert-butyl moiety entirely, while the N-methyl analog (CAS 132911-42-3, MW 124.14) has a significantly lower molecular weight and correspondingly reduced lipophilicity. Class-level SAR from pyrrole-based CB1 receptor ligand studies demonstrates that tert-alkyl chains at the carboxamide nitrogen confer greater receptor affinity than unbranched n-alkyl substituents, with the tert-butyl terminus specifically improving hCB1 receptor affinity to Ki = 37.5–45.6 nM [2]. The compound also exhibits zero Rule of 5 violations , with polar surface area of approximately 45 Ų .

Lipophilicity & drug‑likeness
Class‑level inference
XLogP3 = 1.6; MW 166.2; HBD 2; HBA 1
Class‑level hCB1 Ki 37.5–45.6 nM for tert‑butyl pyrrole ligands
Meets fragment‑likeness criteria; reported receptor affinity context
Computed properties (PubChem); SAR from CNR study
Lipophilicity Physicochemical properties Drug-likeness

N-(tert-Butyl)-1H-pyrrole-2-carboxamide Research Applications


Regioselective Synthesis of 5-Substituted Pyrrole-2-Carboxamides

N-(tert-Butyl)-1H-pyrrole-2-carboxamide serves as a substrate for regioselective electrophilic bromination at the pyrrole 5-position. When treated with tetra-N-butylammonium tribromide (TBABr3) in dichloromethane for 1.0 hour, the reaction produces 5-bromo-N-(tert-butyl)-1H-pyrrole-2-carboxamide with >10:1 selectivity favoring the 5-isomer and 77% isolated yield, a reversal of the typical 4-favored regiochemistry observed with less sterically hindered N-substituents [1]. This transformation enables efficient access to 5-functionalized pyrrole-2-carboxamide scaffolds for subsequent diversification in medicinal chemistry programs.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 166.22 g/mol, XLogP3 of 1.6, two hydrogen bond donors, one hydrogen bond acceptor, and zero Rule of 5 violations [2], N-(tert-butyl)-1H-pyrrole-2-carboxamide meets established fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its physicochemical profile positions it as a suitable entry for fragment screening collections targeting enzymes or receptors where the pyrrole-2-carboxamide core can engage in hydrogen-bonding interactions. Class-level SAR evidence indicates that tert-alkyl chains at the carboxamide nitrogen can enhance receptor binding affinity relative to unbranched n-alkyl analogs [3].

Building Block for Kinase Inhibitors & GPCR Ligands

The pyrrole-2-carboxamide scaffold is a recognized pharmacophore in kinase inhibitor design and GPCR ligand development. Class-level SAR from cannabinoid receptor studies demonstrates that pyrrole derivatives bearing a tert-butyl carboxamide moiety achieve nanomolar hCB1 receptor affinity (Ki = 37.5–45.6 nM) and exhibit dose-dependent in vivo efficacy in food intake reduction models [3]. The compound is commercially stocked at room temperature in 250 mg, 1 g, and 5 g quantities with purity specifications of 95% and 98%, enabling immediate procurement for synthetic elaboration .

Application
Selection Property
Validation Focus
5‑Substituted pyrrole synthesis
Regioselective 5‑bromination
5‑Bromo isomer confirmation and yield reproducibility
Fragment‑based screening libraries
Fragment‑likeness profile (MW, cLogP, HBD)
Physicochemical property review (Rule‑of‑5 compliance)
GPCR/kinase probe elaboration
tert‑Butyl carboxamide pharmacophore
Receptor binding assay context (class‑level SAR review)

Technical Documentation Hub

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